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Compound of Interest

Compound Name: Validamine

Cat. No.: B1683471

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of
Validamine, an aminocyclitol of significant interest due to its role as a potent glycosidase
inhibitor and its structural relation to the antibiotic Validamycin.

Chemical Identity and Structure

Validamine is a C-7 aminocyclitol, a class of compounds characterized by a carbocyclic ring
with amino and hydroxyl substituents. Structurally, it is an amino derivative of 1D-chiro-inositol.
[1][2] Its stereochemistry is crucial for its biological activity.

The chemical structure of Validamine, specifically (1R,2S,3S,4S,6R)-4-amino-6-
(hydroxymethyl)cyclohexane-1,2,3-triol, is depicted below.
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Chemical Structure of Validamine
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Caption: 2D representation of Validamine's chemical structure.

The key identifiers and physicochemical properties of Validamine are summarized in the table
below for easy reference.
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Property Value Citation(s)
(1R,2S,3S,4S,6R)-4-amino-6-

IUPAC Name (hydroxymethyl)cyclohexane- [1]
1,2,3-triol

CAS Number 32780-32-8 [11[3]114]

Molecular Formula C7H15NOa4 [21[31[4]

Molecular Weight 177.20 g/mol [1112][3]

Appearance White powder [2]
C1--INVALID-LINK--

SMILES [3]
0)0)O">C@@HCO

Density 1.4 +0.1 g/cm3 [2]

Boiling Point 345.6 £ 42.0 °C at 760 mmHg [2]

Topological Polar Surface Area 107 A2 [1][5]

XLogP3 -2.2 [1]15]

Spectroscopic and Characterization Data

Structural elucidation and confirmation of Validamine are typically achieved through Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While specific, published high-resolution spectra with peak assignments for Validamine are not
readily available, the expected chemical shifts can be predicted based on its functional groups.
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Carbon |/ Proton

Expected **C

Expected *H

Chemical Shift Chemical Shift Notes
Type
(ppm) (ppm)

Carbon and proton

-CH(N)- (C1) 50 - 65 25-35 attached to the amino
group.
Carbons and protons

-CH(O)- (C2, C3, C4) 65 - 80 3.3-45 attached to secondary
hydroxyl groups.
Methylene proton on

-CH- (C5) 30-45 15-25 .
the cyclohexane ring.
Cyclohexane ring

-CH- (C6) 40 - 55 15-25 proton adjacent to the
hydroxymethyl group.
Carbon and protons of

-CH20H (C7) 60 - 70 3.4-38 the primary
hydroxymethyl group.
Highly variable, broad

) signals; depends on
-OH, -NH:2 N/A 1.0 - 5.0 (variable)

solvent and

concentration.

The IR spectrum of Validamine is characterized by absorptions corresponding to its key

functional groups.
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Expected

Functional Group Absorption Range Bond Vibration Intensity
(cm™)

O-H 3500 - 3200 Stretch Strong, Broad

N-H 3500 - 3300 Stretch Medium

C-H 3000 - 2850 Stretch Strong

N-H 1640 - 1550 Bend (Scissor) Medium

C-0 1300 - 1000 Stretch Strong

C-N 1250 - 1000 Stretch Medium

Biological Activity

Validamine is primarily recognized for its inhibitory activity against glycosidase enzymes. This
activity is the basis for the therapeutic effects of more complex molecules that contain the
Validamine moiety, such as the antibiotic Validamycin A.

Target Enzyme  Activity Type Value (ICso) Notes Citation(s)

Inhibition is
dose-dependent
) Competitive and most
B-glucosidase o 2.92 mM ] [5][6]
Inhibition effective at the
enzyme's optimal

pH.

Experimental Protocols

This protocol outlines a chemical synthesis route to produce Validamine.

Workflow Diagram: Synthesis of Validamine

tion Filiration & lon Exchange:
a H Chromatography.

Hydrogenation vith Validamine
Pd Catalyst (5 MPa Hz, 50°C, 4h) (Final Product, ~96% Purity)
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Caption: Workflow for the synthesis of Validamine.

Methodology:

Reaction Setup: To a 1000 mL flask, add 100g of (+)-validoxylamine A, 80g of N-
Bromosuccinimide (NBS), and 500 mL of deionized water.

Initial Reaction: Stir the mixture at 25°C for 4 hours.

First Purification: After the reaction, dilute the mixture 10-fold with deionized water and load it
onto an ion exchange column (1500 mL, NHa* type). Wash the column with 5000 mL of
deionized water. Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.

Concentration: Collect the fractions containing the product and concentrate to dryness under
reduced pressure to yield the intermediate.

Hydrogenation: Dissolve the intermediate in 500 mL of water and place it in a 1000 mL
hydrogenation reactor with 5g of a supported Palladium (Pd) catalyst. Pressurize the reactor
with hydrogen to 5 MPa and heat to 50°C for 4 hours.

Final Purification: After the reaction, filter off the solid catalyst. Dilute the filtrate 10-fold with
deionized water and load it onto an ion exchange column as described in step 3. Wash with
5000 mL of deionized water, then elute with 4500 mL of 0.5 mol/L ammonia water.

Isolation: Collect the fractions containing Validamine, concentrate under reduced pressure,
and dry under vacuum at 45°C to obtain the final product. Product purity can be assessed by
HPLC.[7]

4.2.1 NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid Validamine sample in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., D20, Methanol-d4). D20 is often preferred for
poly-hydroxy compounds to allow for exchange and simplification of O-H and N-H signals.
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o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 13C spectra on a
400 MHz or higher field NMR spectrometer. Standard parameters for a *H spectrum include
a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For 13C, a proton-
decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard.

o Data Processing: Process the raw data (Free Induction Decay) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shift scale
using the residual solvent peak or an internal standard (e.g., TMS).

4.2.2 IR Spectroscopy

o Sample Preparation: Prepare the solid sample using either the KBr pellet method or
Attenuated Total Reflectance (ATR).

o KBr Pellet: Mix ~1 mg of the Validamine sample with ~100 mg of dry KBr powder. Grind
the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good
contact between the sample and the crystal surface by applying pressure.

o Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's
sample holder. Record the spectrum, typically over a range of 4000 to 400 cm~1. A
background spectrum of air (or the empty ATR crystal) should be collected and automatically
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
frequencies for the expected functional groups (O-H, N-H, C-H, C-O, C-N).

Role in Biosynthesis

Validamine is a key intermediate in the biosynthesis of the antibiotic Validamycin A in
Streptomyces hygroscopicus. It is formed from validone via an amination reaction and
subsequently condenses with valienone to form validoxylamine A, the core of the antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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